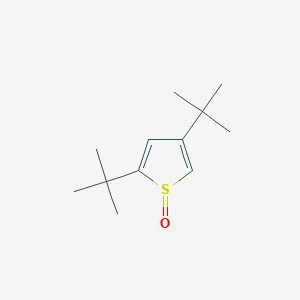

2,4-Di-tert-butylthiophene 1-oxide

Descripción

Propiedades

Número CAS |

192462-20-7 |

|---|---|

Fórmula molecular |

C12H20OS |

Peso molecular |

212.35 g/mol |

Nombre IUPAC |

2,4-ditert-butylthiophene 1-oxide |

InChI |

InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3 |

Clave InChI |

MJRBEMYWWPMPCB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=CS1=O)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.

Reduction: Reduction reactions can revert the compound back to 2,4-Di-tert-butylthiophene.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Dichloromethane, methanol, ethanol.

Major Products

Thiophene 1,1-dioxide: Formed through further oxidation.

2,4-Di-tert-butylthiophene: Formed through reduction.

Aplicaciones Científicas De Investigación

2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Studied for its potential role in drug metabolism and as a metabolite of thienyl-containing pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Mecanismo De Acción

The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Effects: The tert-butyl groups in this compound reduce susceptibility to nucleophilic attack compared to less-hindered sulfoxides, enhancing kinetic stability.

- Electronic Effects: Electron-donating tert-butyl groups may increase electron density at the sulfoxide sulfur, altering redox behavior compared to electron-deficient analogs like phenazine dioxides .

Crystallographic and Structural Insights

- Crystal Packing: Benzothiazinone 1-oxides exhibit layered packing due to π-π interactions . In this compound, steric bulk likely disrupts such interactions, favoring van der Waals-dominated packing.

- Bond Lengths and Angles: The S=O bond in sulfoxides typically ranges from 1.45–1.50 Å. Tert-butyl substituents may elongate this bond slightly (≤0.02 Å) due to increased steric strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.